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molecular formula C10H18O4 B3048774 (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 181289-10-1

(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid

Cat. No. B3048774
M. Wt: 202.25 g/mol
InChI Key: SHGGEUYOIOWHJU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599361

Procedure details

E and Z benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate (25.0 g., 0.09 mol.) was dissolved in ethanol and hydrogenated at 50° C. under 37.5 psi in the presence of 5% palladium on charcoal (2.5 g). The resultant mixture was filtered through Celite and the solvent removed by evaporation in vacuo to yield 3-(ethoxycarbonyl)-2-(2-methylpropyl)propanoic acid as a mixture of isomers in the form of a thick oil.
Name
benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]=[C:7]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:8]([O:10]CC1C=CC=CC=1)=[O:9])=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][CH:7]([CH2:18][CH:19]([CH3:20])[CH3:21])[C:8]([OH:10])=[O:9])=[O:5])[CH3:2]

Inputs

Step One
Name
benzyl 3-(ethoxycarbonyl)-2-(2-methylpropyl)propenoate
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C=C(C(=O)OCC1=CC=CC=C1)CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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